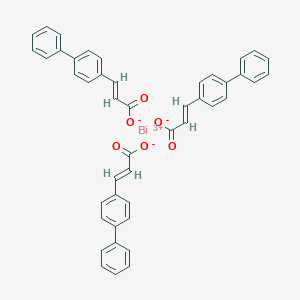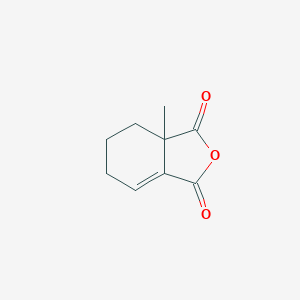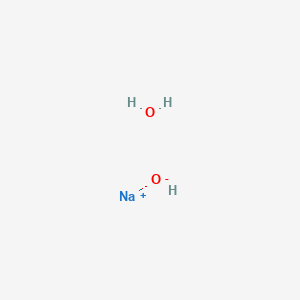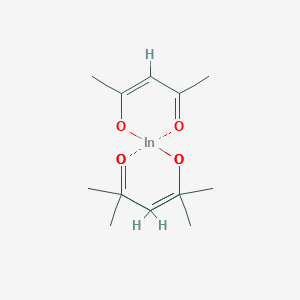
Indium, tris(2,4-pentanedionato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In (acac)3 is the indium complex of acetylacetone. Metal acetylacetonates exhibit high sensitivity to oxidizing gases.
Mechanism of Action
Target of Action
Indium, tris(2,4-pentanedionato)-, also known as Indium (III) acetylacetonate, is a metal-organic compound
Mode of Action
The mode of action of Indium, tris(2,4-pentanedionato)- is complex and depends on the specific context of its use. For instance, in the field of materials science, it’s used for its ability to form stable complexes with a variety of metals . The ligands in these preparations are the anions of 2,4-pentanedione . The Z isomer of the enolate has a highly favorable geometry for complexation .
Result of Action
In the context of lithium-ion batteries, it’s known to modulate electrolyte decomposition on negative electrodes . This compound uniquely alters charge transfer across the electrode surface, facilitated by high or low work function layer .
Action Environment
The action, efficacy, and stability of Indium, tris(2,4-pentanedionato)- can be influenced by various environmental factors. For instance, in lithium-ion batteries, the exposure of graphite surface to the electrolyte is minimized by an interlayer during cycling . The interlayer possesses a higher work function than lithiated graphite and suppresses further electrolyte decomposition on graphite .
Properties
CAS No. |
14405-45-9 |
|---|---|
Molecular Formula |
C15H21InO6 |
Molecular Weight |
412.14 g/mol |
IUPAC Name |
indium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.In/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
CMGVNFXMZKDHDG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[In+3] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[In+3] |
Key on ui other cas no. |
14405-45-9 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


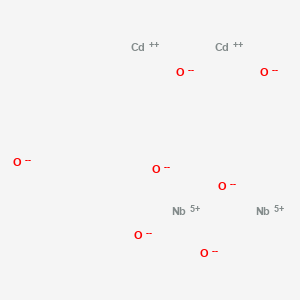

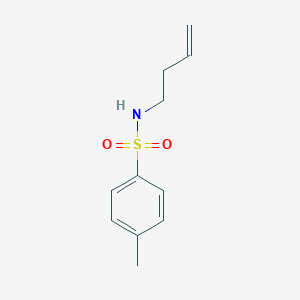
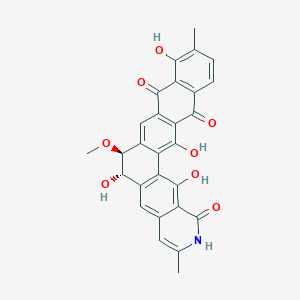
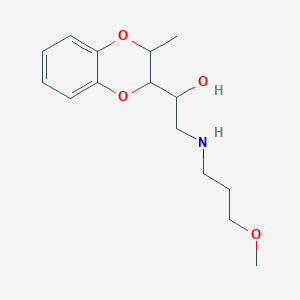
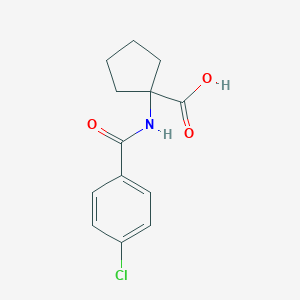
![5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide](/img/structure/B82750.png)
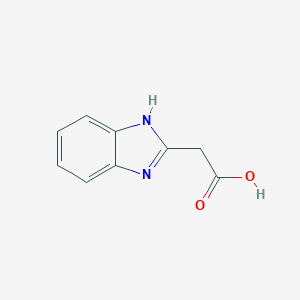
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
